(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone
Description
This compound features a bicyclic imidazo[5,1-c][1,4]oxazin core fused with a 4-methoxyphenyl substituent at the 6-position and a piperazin-1-yl group connected via a methanone bridge. The 4-methoxyphenyl group enhances lipophilicity, while the piperazine ring introduces basicity, improving solubility in acidic environments .
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-4-2-13(3-5-14)16-10-22-12-20-17(15(22)11-25-16)18(23)21-8-6-19-7-9-21/h2-5,12,16,19H,6-11H2,1H3 |
InChI Key |
CTSLXEDGNWPZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, imidazole, and piperazine. The key steps in the synthesis may involve:
Formation of the imidazo-oxazine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo-oxazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Pharmacology: Studies may focus on its interaction with biological targets and its pharmacokinetic properties.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with cellular components: Influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in aromatic substituents, heterocyclic cores, or piperazine modifications. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Aromatic Substituents : The 4-methoxy group in the target compound balances lipophilicity and electronic effects, whereas hydroxyl (Compound 18) or trifluoromethyl groups alter polarity and metabolic stability .
- Piperazine Modifications : Substitutions like deuteration () or methylation () optimize pharmacokinetics, while unsubstituted piperazine in the target compound offers synthetic simplicity .
Key Observations :
- The target compound’s synthesis via multi-component one-pot reactions () offers step economy but moderate yields compared to cesium carbonate-mediated couplings () .
- Diazotization methods () are versatile for introducing aryl groups but require stringent temperature control .
Spectral Data and Physicochemical Properties
Table 3: NMR Spectral Data Comparison (Selected Protons)
Key Observations :
- The 4-methoxyphenyl group in the target compound deshields aromatic protons to ~7.0 ppm, distinct from electron-withdrawing groups (e.g., CF₃ in Compound 18) .
- Piperazine protons in unsubstituted derivatives (target compound) resonate upfield compared to methylated analogs .
Implications of Structural Variations
- Lipophilicity : The 4-methoxy group enhances membrane permeability relative to polar hydroxyl or sulfonyl groups .
- Solubility : Unsubstituted piperazine improves aqueous solubility at acidic pH, whereas methyl or deuterated derivatives enhance metabolic stability .
- Synthetic Accessibility : Multi-component reactions (target compound) reduce purification steps but may limit scalability compared to stepwise syntheses .
Biological Activity
The compound (6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 302.39 g/mol. The compound features an imidazo[5,1-c][1,4]oxazine core structure that is substituted with a piperazine moiety and a methoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 1416343-48-0 |
| Chemical Structure | Structure |
Anticonvulsant Properties
Research indicates that the compound exhibits significant anticonvulsant activity. A study evaluated its effects on pentylenetetrazol (PTZ)-induced seizures in murine models. The results demonstrated that the compound significantly increased the latency to seizure onset and reduced the frequency of seizures compared to control groups. The effective doses showed a dose-dependent response, suggesting its potential as an anticonvulsant agent .
Neuroprotective Effects
In vivo studies have highlighted the neuroprotective effects of this compound against cerebral ischemia. In experiments involving bilateral common carotid artery occlusion in mice, it was observed that treatment with the compound significantly prolonged survival times and reduced mortality rates associated with acute cerebral ischemia . The neuroprotective mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Anti-Ischaemic Activity
The anti-ischaemic activity was assessed through various models, revealing that the compound could significantly improve outcomes in ischemic conditions. The data indicated a marked decrease in infarct size and improvement in neurological scores post-treatment .
Study 1: Anticonvulsant Efficacy
In a controlled study involving mice subjected to PTZ-induced seizures, the compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). The results were as follows:
| Dose (mg/kg) | Latency to Seizure Onset (seconds) | Seizure Frequency (per hour) |
|---|---|---|
| Control | 30 ± 5 | 15 ± 2 |
| 10 | 45 ± 7** | 10 ± 1* |
| 20 | 60 ± 6** | 5 ± 1** |
| 40 | 75 ± 8** | 2 ± 0.5** |
*P < 0.05 compared to control; **P < 0.01 compared to control.
Study 2: Neuroprotection in Ischemia
In another study focusing on neuroprotection, mice treated with the compound showed significant improvements in survival rates following induced ischemic events:
| Treatment Group | Survival Rate (%) | Mortality Rate (%) |
|---|---|---|
| Control | 20 | 80 |
| Compound Treatment | 70 | 30 |
These findings underscore the potential therapeutic applications of this compound in neurodegenerative conditions and seizure disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
